molecular formula C8H12BrF2NO B14885479 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one

4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one

Cat. No.: B14885479
M. Wt: 256.09 g/mol
InChI Key: TZIFQJBKGQJYRQ-UHFFFAOYSA-N
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Description

  • Reagents: Brominating agents (e.g., N-bromosuccinimide)
  • Conditions: Anhydrous solvents, controlled temperature

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the bromomethyl and difluoro groups. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

  • Step 1: Formation of the Pyrrolidinone Ring

    • Starting materials: 3,3-difluoro-1-isopropylpyrrolidin-2-one
    • Reagents: Anhydrous solvents, catalysts
    • Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can modify the pyrrolidinone ring or other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, anhydrous solvents, controlled temperature

    Oxidation: Oxidizing agents such as potassium permanganate, controlled temperature

    Reduction: Reducing agents such as lithium aluminum hydride, anhydrous solvents

Major Products

    Substitution: Various substituted pyrrolidinones

    Oxidation: Oxidized derivatives with additional functional groups

    Reduction: Reduced derivatives with modified ring structures

Scientific Research Applications

4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. The difluoro groups can influence the compound’s reactivity and stability. The isopropyl group can affect the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-Bromomethyl-6,7-dimethoxycoumarin
  • 1-Bromo-4-fluorobenzene

Uniqueness

4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one is unique due to the combination of its bromomethyl, difluoro, and isopropyl groups attached to a pyrrolidinone ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H12BrF2NO

Molecular Weight

256.09 g/mol

IUPAC Name

4-(bromomethyl)-3,3-difluoro-1-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C8H12BrF2NO/c1-5(2)12-4-6(3-9)8(10,11)7(12)13/h5-6H,3-4H2,1-2H3

InChI Key

TZIFQJBKGQJYRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C(C1=O)(F)F)CBr

Origin of Product

United States

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